![molecular formula C17H21INO3P B14485076 Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate CAS No. 64532-40-7](/img/structure/B14485076.png)
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate is a phosphonate derivative that has garnered interest in various scientific fields due to its unique chemical structure and properties. Phosphonates are known for their versatility and are used in a wide range of applications, including corrosion inhibition, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate can be achieved through several synthetic routes. One common method involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . Industrial production methods often utilize catalysts, microwaves, or ultrasounds to improve yields and minimize reaction times .
Analyse Des Réactions Chimiques
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Hydrolysis: The phosphonate group can be hydrolyzed under acidic or basic conditions to form the corresponding phosphonic acid.
Applications De Recherche Scientifique
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate has several scientific research applications:
Mécanisme D'action
The mechanism of action of diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate involves its interaction with specific molecular targets. In the case of corrosion inhibition, the compound forms an adsorptive protective layer on the metallic surface, which prevents the metal from reacting with corrosive agents . In biological systems, the compound may interact with enzymes or other proteins, inhibiting their activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate can be compared with other similar compounds such as:
Diethyl (4-chlorophenyl)aminomethylphosphonate: This compound has a chlorine atom instead of an iodine atom and exhibits different reactivity and inhibition efficiency.
Diethyl (4-methoxyphenyl)aminomethylphosphonate: This compound has a methoxy group, which affects its electronic properties and reactivity.
Diethyl (4-dimethylamino)phenylmethylphosphonate: This compound has a dimethylamino group, which influences its solubility and interaction with biological targets.
This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Propriétés
Numéro CAS |
64532-40-7 |
|---|---|
Formule moléculaire |
C17H21INO3P |
Poids moléculaire |
445.23 g/mol |
Nom IUPAC |
N-[diethoxyphosphoryl(phenyl)methyl]-4-iodoaniline |
InChI |
InChI=1S/C17H21INO3P/c1-3-21-23(20,22-4-2)17(14-8-6-5-7-9-14)19-16-12-10-15(18)11-13-16/h5-13,17,19H,3-4H2,1-2H3 |
Clé InChI |
QHFANVWFHBHEEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)I)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



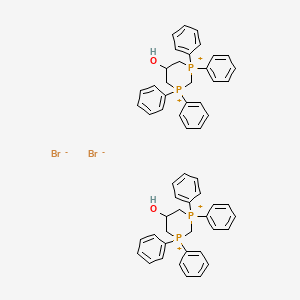
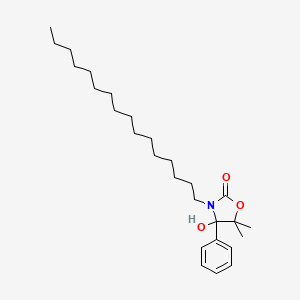
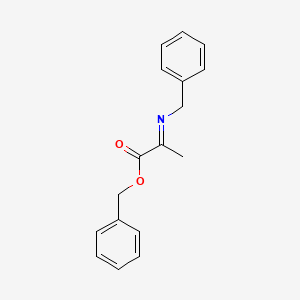
![3-[(E)-{4-[Benzyl(ethyl)amino]phenyl}diazenyl]benzene-1-sulfonic acid](/img/structure/B14485024.png)
![Diethyl [1-(dimethylamino)propan-2-yl]propanedioate](/img/structure/B14485030.png)

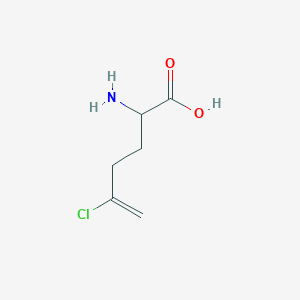

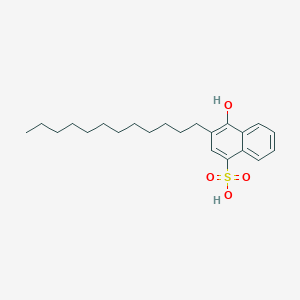
![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-hexanoylglycine](/img/structure/B14485051.png)
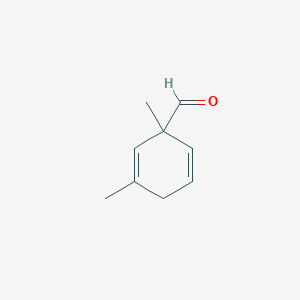
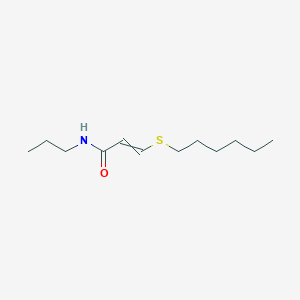
![Ethyl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14485084.png)
